4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide
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Overview
Description
4-Acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a benzene ring, an acetyl group, a pyrazole ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with ethylamine to form the corresponding ethyl derivative. This intermediate is then acylated with acetic anhydride to introduce the acetyl group. Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It can be used to develop new drugs or treatments for infections.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of various chemicals, including dyes, pigments, and pharmaceuticals. Its unique properties make it valuable in the manufacturing of specialized products.
Mechanism of Action
The mechanism by which 4-acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-Acetyl-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide: is structurally similar to other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole.
This compound: differs from these compounds in its specific functional groups and molecular structure, which contribute to its unique properties and applications.
Uniqueness: The presence of the acetyl group and the specific substitution pattern on the pyrazole ring make this compound distinct from other sulfonamides
Properties
IUPAC Name |
4-acetyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-10-14(17-18(11)3)8-9-16-22(20,21)15-6-4-13(5-7-15)12(2)19/h4-7,10,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPIIJYTKPOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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